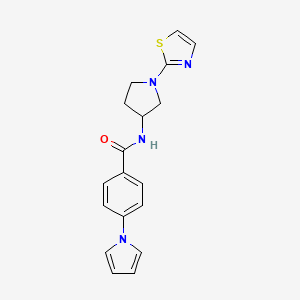
4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Chemical Properties
Research has led to the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential utility of related benzamide derivatives. For instance, studies have focused on synthesizing thiophenylhydrazonoacetates and exploring their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, showcasing the compound's role in generating bioactive heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, research on the functionalization reactions of certain benzamide derivatives with diamines further illuminates the compound's utility in the creation of novel cyclic systems with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Anticancer and Antimicrobial Activities
Some studies have explored the anticancer and antimicrobial potentials of benzamide derivatives and their metal complexes. For example, the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives and their copper(II) complexes have been evaluated, revealing significant cytotoxicity against various human cancer cell lines (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). Furthermore, the antimicrobial and antitumor studies of zinc(II) complexes with pyridine thiazole derivatives have shown that metal complexes exhibit enhanced biological activity compared to free ligands, highlighting the potential for developing new bioactive materials (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
Agricultural and Environmental Applications
The compound and its derivatives have also found applications in agriculture and environmental science. For instance, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, demonstrating the potential of these compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Selective Sensing and Detection
Additionally, certain derivatives have been utilized in the development of selective sensors, such as a chromium ion selective electrode, indicating the utility of these compounds in environmental monitoring and analysis (Hajiaghababaei, Takalou, & Adhami, 2016).
Eigenschaften
IUPAC Name |
4-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(14-3-5-16(6-4-14)21-9-1-2-10-21)20-15-7-11-22(13-15)18-19-8-12-24-18/h1-6,8-10,12,15H,7,11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFLZUFBGDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2678499.png)
![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678500.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)
![N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2678506.png)
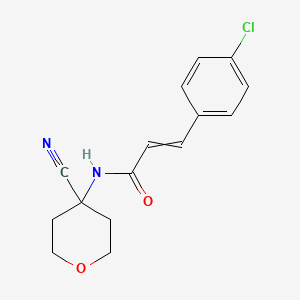
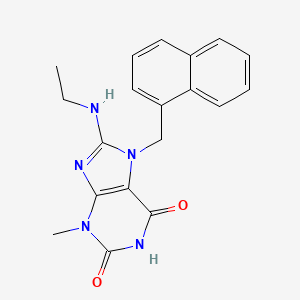
![[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid](/img/structure/B2678510.png)
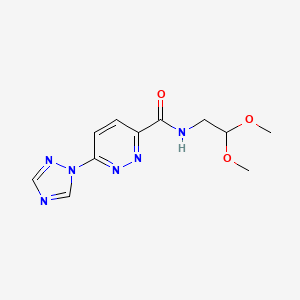
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
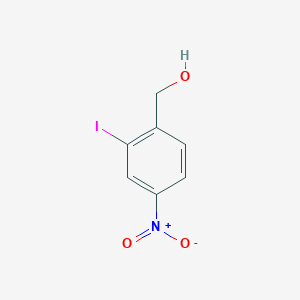
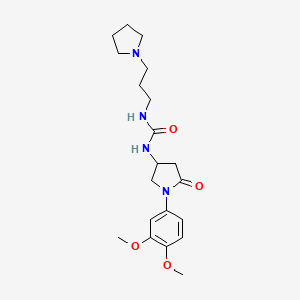
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)